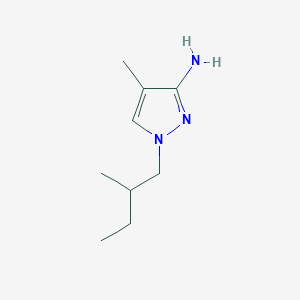
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one is an organic compound that features a piperidine ring and a thiophene ring connected by a propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Propanone Chain Formation: The final step involves the formation of the propanone chain, which can be achieved through various methods, including aldol condensation or direct ketone formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-2-YL)-1-(furan-2-YL)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Piperidin-2-YL)-1-(benzofuran-2-YL)propan-1-one: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(Piperidin-2-YL)-1-(thiophen-2-YL)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-piperidin-2-yl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-9(10-5-2-3-7-13-10)12(14)11-6-4-8-15-11/h4,6,8-10,13H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
AHHKZZXCCAZWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




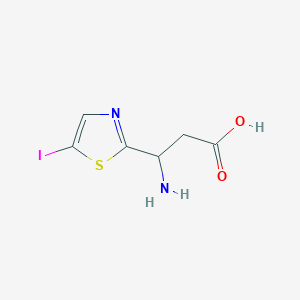

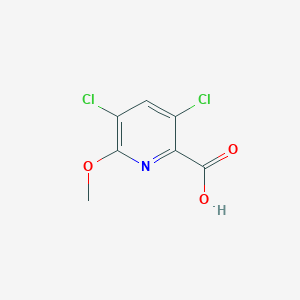
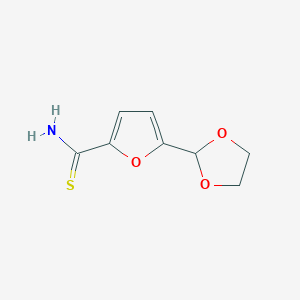

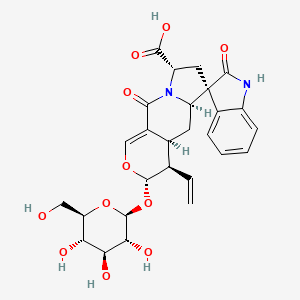


![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)
